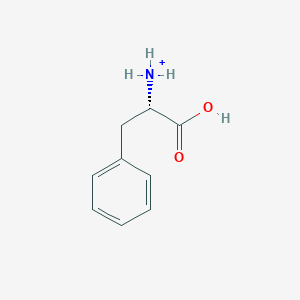

Dl-Phenylalanine

Descripción

Propiedades

IUPAC Name |

2-amino-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30394-07-1 | |

| Record name | Phenylalanine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30394-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9023463 | |

| Record name | DL-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], White crystalline platelets; odourless | |

| Record name | DL-Phenylalanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21466 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DL-Phenylalanine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1422/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water and dilute mineral acid and alkali hydroxide solutions, Slightly soluble (in ethanol) | |

| Record name | DL-Phenylalanine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1422/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000005 [mmHg] | |

| Record name | DL-Phenylalanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21466 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

150-30-1, 30394-07-1, 63-91-2, 673-06-3 | |

| Record name | DL-Phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanine DL-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030394071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | phenylalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-phenylalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-PHENYLALANINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylalanine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLALANINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P946UF12S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biochemical Metabolism of DL-Phenylalanine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biochemical pathways involved in the metabolism of DL-Phenylalanine. Phenylalanine, an essential aromatic amino acid, exists in two stereoisomeric forms: L-phenylalanine and D-phenylalanine. While L-phenylalanine is a fundamental building block of proteins and a precursor for several critical biomolecules, the metabolic fate and physiological roles of D-phenylalanine are distinct and of growing interest in pharmacological research. This document details the enzymatic conversions, presents available quantitative data, outlines key experimental methodologies, and provides visual representations of the metabolic pathways to facilitate a deeper understanding for research and development applications.

L-Phenylalanine Metabolism

The metabolism of L-phenylalanine in mammals is predominantly initiated in the liver and follows a major catabolic pathway involving its conversion to L-tyrosine, which is then further degraded. Minor pathways also exist, becoming more significant in certain metabolic disorders.

Major Pathway: Hydroxylation to L-Tyrosine

The primary and rate-limiting step in the catabolism of L-phenylalanine is its irreversible hydroxylation to form L-tyrosine.[1][2][3] This reaction is catalyzed by the enzyme phenylalanine hydroxylase (PAH) , a mixed-function oxygenase.[3][4] The reaction requires molecular oxygen and the cofactor tetrahydrobiopterin (BH4).[3][5] BH4 is oxidized to dihydrobiopterin (BH2) during the reaction and is subsequently regenerated by the enzyme dihydropteridine reductase in an NADPH-dependent manner.[3][5]

A deficiency in phenylalanine hydroxylase activity, typically due to genetic mutations, leads to the metabolic disorder phenylketonuria (PKU), characterized by the accumulation of phenylalanine in the blood and tissues.[2][6][7]

The L-tyrosine produced from this reaction can then be incorporated into proteins or enter its own catabolic pathway, leading to the formation of fumarate and acetoacetate, which can be utilized in the citric acid cycle.[8] Tyrosine is also the precursor for the synthesis of important molecules such as catecholamines (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin.[3][9][10][11]

Minor Pathways of L-Phenylalanine Metabolism

Under conditions of high phenylalanine concentration, as seen in PKU, minor metabolic pathways become more active.[6][12][13] These include:

-

Transamination: L-phenylalanine can be converted to phenylpyruvic acid through a transamination reaction catalyzed by enzymes such as phenylalanine transaminase .[8][13][14] Phenylpyruvic acid can then be further metabolized to phenyllactic acid, phenylacetic acid, and o-hydroxyphenylacetic acid.[6][12][15]

-

Decarboxylation: L-phenylalanine can be decarboxylated to form phenylethylamine, a trace amine that may act as a neuromodulator in the central nervous system.[12][14] This reaction is catalyzed by aromatic L-amino acid decarboxylase .[12]

D-Phenylalanine Metabolism

The metabolism of D-phenylalanine is less extensively characterized in mammals compared to its L-isomer. D-phenylalanine is not incorporated into proteins and follows a distinct metabolic route.

Conversion to L-Phenylalanine

A key metabolic fate of D-phenylalanine is its conversion to L-phenylalanine. This is not a direct isomerization but a two-step process:[16]

-

Oxidative Deamination: D-phenylalanine is first oxidized to phenylpyruvic acid by the enzyme D-amino acid oxidase (DAO) , a flavoprotein (FAD-dependent) that catalyzes the deamination of D-amino acids.[16][17]

-

Transamination: The resulting phenylpyruvic acid is then converted to L-phenylalanine through a transamination reaction, likely catalyzed by an aminotransferase using an amino donor such as glutamate.[16]

This conversion allows for the potential utilization of D-phenylalanine for protein synthesis or its entry into the major catabolic pathway of L-phenylalanine. However, the efficiency of this conversion is a subject of ongoing research.[18][19]

Other Potential Fates of D-Phenylalanine

Some studies suggest that D-phenylalanine may have direct physiological effects, such as inhibiting the degradation of enkephalins, which may contribute to its purported analgesic properties.[18] It appears to cross the blood-brain barrier less efficiently than L-phenylalanine.[18] Research in rats has shown that administered D-phenylalanine increases brain phenylalanine concentrations but does not significantly affect the levels of brain catecholamines or serotonin, nor does it appear to be converted to beta-phenylethylamine.[20]

Quantitative Data on Phenylalanine Metabolism

The following tables summarize key quantitative parameters related to the enzymes and metabolites in the DL-phenylalanine metabolic pathways.

| Enzyme | Substrate(s) | K_m_ (Michaelis Constant) | V_max_ (Maximum Velocity) | Organism/Tissue | Reference(s) |

| Phenylalanine Hydroxylase (PAH) | L-Phenylalanine | 0.51 mM | Not specified | Human (recombinant) | [15] |

| Phenylalanine Hydroxylase (PAH) | Tetrahydrobiopterin (BH4) | 65 µM (K_d_) | 140 s⁻¹ (rate constant) | Truncated form | [10] |

| D-Amino Acid Oxidase (DAO) | D-Phenylalanine | Not specified | Not specified | Various | [2],[17] (General, specific values not provided) |

| Tyrosinase | L-DOPA | 676.01 µM | 111.85 µM/min | Mushroom | [21] |

| Tyrosinase | D-DOPA | 1409.97 µM | 135.92 µM/min | Mushroom | [21] |

| Table 1: Kinetic Parameters of Key Enzymes in Phenylalanine Metabolism. Note: Kinetic parameters can vary significantly based on experimental conditions (pH, temperature, enzyme source). K_d_ refers to the dissociation constant. |

| Analyte | Fluid | Condition | Concentration Range (µmol/L) | Reference(s) |

| L-Phenylalanine | Plasma | Healthy Adult (Fasting) | 35 - 120 | [3],[22] |

| L-Tyrosine | Plasma | Healthy Adult (Fasting) | 40 - 100 | [22] |

| L-Phenylalanine | Plasma | Untreated PKU | > 1200 | [3] |

| Table 2: Typical Plasma Concentrations of Phenylalanine and Tyrosine. |

Experimental Protocols

This section provides an overview of methodologies for key experiments in the study of DL-phenylalanine metabolism.

Phenylalanine Hydroxylase (PAH) Activity Assay

Principle: The activity of PAH is determined by measuring the rate of L-tyrosine formation from L-phenylalanine. The produced L-tyrosine can be quantified using various methods, including HPLC with fluorescence detection or mass spectrometry.

Materials:

-

Liver homogenate or purified PAH

-

Reaction buffer (e.g., 0.1 M Sodium-Potassium Phosphate, pH 6.9)

-

L-phenylalanine (substrate)

-

[¹⁴C]-L-phenylalanine (tracer, optional)

-

Tetrahydrobiopterin (BH4) (cofactor)

-

Catalase

-

Dithioerythritol (DTE) or Dithiothreitol (DTT)

-

Ferrous ammonium sulfate

-

Perchloric acid (for stopping the reaction)

-

HPLC system with a fluorescence detector or a mass spectrometer

Procedure:

-

Prepare the reaction mixture containing the buffer, DTE/DTT, catalase, and the enzyme source.

-

Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding L-phenylalanine and BH4.[23]

-

Incubate for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding perchloric acid.[24]

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for L-tyrosine concentration using HPLC with fluorescence detection (Excitation: ~274 nm, Emission: ~304 nm) or LC-MS/MS for higher sensitivity and specificity.[23][25]

-

Calculate the enzyme activity based on the amount of tyrosine produced per unit time per amount of protein.

D-Amino Acid Oxidase (DAO) Activity Assay

Principle: DAO activity can be measured by monitoring the consumption of molecular oxygen, the production of hydrogen peroxide, or the formation of the corresponding α-keto acid (phenylpyruvic acid). A common method involves a coupled assay to detect hydrogen peroxide.

Materials:

-

Tissue homogenate (e.g., kidney) or purified DAO

-

Assay buffer (e.g., 50 mM Sodium Phosphate, pH 8.0)

-

D-phenylalanine (substrate)

-

Horseradish peroxidase (HRP)

-

A suitable chromogenic or fluorogenic peroxidase substrate (e.g., Amplex Red)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, HRP, and the peroxidase substrate in a 96-well plate.

-

Add the enzyme source to the wells.

-

Initiate the reaction by adding D-phenylalanine.

-

Immediately measure the change in absorbance or fluorescence over time in a microplate reader.

-

The rate of change in signal is proportional to the rate of hydrogen peroxide production and thus to the DAO activity.[2][11]

Quantification of Phenylalanine and Metabolites by HPLC

Principle: Reversed-phase High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying phenylalanine, tyrosine, and other metabolites in biological samples like plasma. Detection is often achieved using UV absorbance or fluorescence after pre-column derivatization.

Materials:

-

Plasma or serum sample

-

Protein precipitation agent (e.g., perchloric acid, acetonitrile)

-

Internal standard

-

HPLC system with a C18 column

-

Mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer)

-

UV or fluorescence detector

Procedure:

-

Sample Preparation: Deproteinize the plasma sample by adding a precipitation agent. Centrifuge to remove the precipitated proteins.

-

Derivatization (optional but common for fluorescence detection): The supernatant can be derivatized with a fluorogenic reagent (e.g., o-phthaldialdehyde, OPA) to enhance sensitivity.

-

Chromatographic Separation: Inject the prepared sample into the HPLC system. The analytes are separated on the C18 column based on their hydrophobicity. An isocratic or gradient elution with the mobile phase is used.[6][15]

-

Detection: Monitor the eluent at a specific wavelength (e.g., 210 nm for UV detection of underivatized phenylalanine).[6][26]

-

Quantification: Create a standard curve using known concentrations of the analytes. The concentration in the sample is determined by comparing its peak area to the standard curve, corrected for the internal standard.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows described in this guide.

Figure 1: Major and minor metabolic pathways of L-Phenylalanine.

Figure 2: Metabolic conversion of D-Phenylalanine to L-Phenylalanine.

Figure 3: Experimental workflow for a Phenylalanine Hydroxylase (PAH) activity assay.

References

- 1. In Vitro Reconstitution of Metabolic Pathways: Insights into Nature's Chemical Logic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. AMINO ACID METABOLISM : PHENYLALANINE & TYROSINE [education.med.nyu.edu]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. my.biologic.net [my.biologic.net]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Reconstitution of Metabolic Pathways: Insights into Nature’s Chemical Logic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Assays of D-Amino Acid Oxidase Activity [frontiersin.org]

- 12. Modules for in vitro metabolic engineering: Pathway assembly for bio-based production of value-added chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Convenient method for studying enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. abcam.cn [abcam.cn]

- 19. helixchrom.com [helixchrom.com]

- 20. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scribd.com [scribd.com]

- 22. Delayed plasma clearance of phenylalanine and tyrosine in elderly men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scispace.com [scispace.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

A Deep Dive into the Contrasting Biological Functions of D- and L-Phenylalanine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanine, an essential aromatic amino acid, exists as two stereoisomers, D- and L-phenylalanine, each possessing distinct and largely independent biological functions. L-phenylalanine serves as a fundamental building block for protein synthesis and as a precursor for the biosynthesis of critical neurotransmitters, including dopamine, norepinephrine, and epinephrine. In contrast, the synthetic enantiomer, D-phenylalanine, is not incorporated into proteins but has been investigated for its potential therapeutic effects, primarily as an analgesic. This technical guide provides a comprehensive overview of the contrasting metabolic pathways, mechanisms of action, and physiological roles of D- and L-phenylalanine, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

L-Phenylalanine: The Essential Precursor

L-phenylalanine is the naturally occurring form of the amino acid, indispensable for human health and acquired through dietary protein.[1][2] Its biological significance stems from two primary roles: incorporation into polypeptides and serving as the initial substrate for the catecholamine biosynthesis pathway.

Role in Protein Synthesis

As one of the twenty proteinogenic amino acids, L-phenylalanine is a crucial component of proteins throughout the body, contributing to the structure and function of enzymes, receptors, and structural proteins.[3][4]

Metabolic Pathway: Catecholamine Biosynthesis

The primary metabolic fate of L-phenylalanine, not utilized for protein synthesis, is its conversion to L-tyrosine. This irreversible hydroxylation is catalyzed by the enzyme phenylalanine hydroxylase (PAH), primarily in the liver.[5][6] L-tyrosine is then the direct precursor for the synthesis of catecholamines, a class of monoamine neurotransmitters vital for numerous physiological and neurological processes.[7][8][9][10]

The conversion of L-phenylalanine to catecholamines follows a well-established enzymatic cascade:

-

Hydroxylation: L-phenylalanine is converted to L-tyrosine by phenylalanine hydroxylase (PAH). This is the rate-limiting step in phenylalanine catabolism.[11][12]

-

Second Hydroxylation: L-tyrosine is then hydroxylated to L-DOPA (3,4-dihydroxyphenylalanine) by tyrosine hydroxylase (TH).[10]

-

Decarboxylation: L-DOPA is decarboxylated to dopamine by aromatic L-amino acid decarboxylase (AADC).[2][9]

-

Beta-Hydroxylation: Dopamine is converted to norepinephrine by dopamine β-hydroxylase (DBH).[10]

-

N-Methylation: In certain neurons and the adrenal medulla, norepinephrine is methylated to form epinephrine by phenylethanolamine N-methyltransferase (PNMT).[10]

D-Phenylalanine: The Enkephalinase Inhibitor

D-phenylalanine is a synthetic mirror image of L-phenylalanine and is not incorporated into proteins.[13] Its primary biological interest lies in its purported ability to produce analgesia by inhibiting the enzymatic degradation of endogenous opioid peptides, specifically enkephalins.[12][14][15]

Mechanism of Action: Inhibition of Enkephalin Degradation

Enkephalins are naturally occurring pentapeptides that modulate pain perception by binding to opioid receptors.[16][17] Their analgesic effect is short-lived due to rapid breakdown by enzymes such as carboxypeptidase A and neutral endopeptidase (enkephalinase).[12][18] D-phenylalanine is hypothesized to act as a competitive inhibitor of these enzymes, thereby increasing the concentration and prolonging the action of enkephalins in the synaptic cleft.[14][19][20] This proposed mechanism suggests that D-phenylalanine may enhance the body's natural pain-relief system.[9][18]

Quantitative Data Summary

The following tables summarize key quantitative data comparing the biological properties of D- and L-phenylalanine.

Table 1: Enzyme Kinetics and Receptor Interactions

| Parameter | Molecule | Enzyme/Receptor | Value | Reference |

| Kd | L-Phenylalanine | Phenylalanine Hydroxylase (PheHΔ117) | 130 µM | [12] |

| Kd | Tetrahydrobiopterin (BH4) | Phenylalanine Hydroxylase (PheHΔ117) | 65 µM | [12] |

| KB | L-Phenylalanine | NMDA Receptor (Glycine Site) | 573 µM | [21] |

| IC50 | L-Phenylalanine | Glutamatergic Synapse Neurotransmitter Release | 980 µM | [21] |

| Inhibition | D-Phenylalanine | Carboxypeptidase A | Competitive Inhibition | [17] |

Table 2: Blood-Brain Barrier Transport

| Parameter | Molecule | Value | Reference |

| Km | L-Phenylalanine | 0.011 µmol/ml | [22] |

| Vmax | L-Phenylalanine | 6.9 x 10-4 µmol/s/g | [22] |

| Ki | D-Phenylalanine (inhibiting L-Phe transport) | ~10-fold greater than Km for L-Phe | [22] |

| Fractional Extraction (Lamb) | L-Phenylalanine | 0.58 +/- 0.03 | [23] |

| Fractional Extraction (Lamb) | D-Phenylalanine | 0.20 +/- 0.02 | [23] |

Key Experimental Protocols

Measurement of L-Phenylalanine to L-Tyrosine Conversion

Objective: To quantify the in vivo conversion of L-phenylalanine to L-tyrosine, a measure of phenylalanine hydroxylase activity.

Methodology: This protocol is based on stable isotope tracer studies.

-

Tracer Administration: A stable isotope-labeled L-phenylalanine tracer (e.g., [2H5]phenylalanine or [1-13C]phenylalanine) is administered intravenously as a primed, constant infusion.[24][25]

-

Blood Sampling: Blood samples are collected at baseline and at regular intervals during the infusion to achieve isotopic steady state.

-

Sample Preparation: Plasma is separated by centrifugation, and proteins are precipitated (e.g., with perchloric acid).[26]

-

Analysis: The plasma concentrations and isotopic enrichments of L-phenylalanine and L-tyrosine are determined using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[26][27]

-

Calculation: The rate of appearance of the labeled tyrosine is used to calculate the rate of conversion of phenylalanine to tyrosine. The fraction of the tyrosine pool derived from phenylalanine is calculated as the ratio of the isotopic enrichment of tyrosine to that of phenylalanine at steady state.[24]

Clinical Trial Protocol for D-Phenylalanine in Chronic Pain

Objective: To evaluate the analgesic efficacy of D-phenylalanine in patients with chronic pain.

Methodology: This protocol is based on a double-blind, placebo-controlled, crossover study design.[4][19]

-

Patient Recruitment: Thirty subjects with chronic pain of varied etiology, unrelieved by multiple therapeutic interventions, are recruited.[19]

-

Study Design: A randomized, double-blind, crossover design is employed. Patients are randomly assigned to one of two treatment sequences:

-

Sequence A: D-phenylalanine for 4 weeks, followed by a washout period, then placebo for 4 weeks.

-

Sequence B: Placebo for 4 weeks, followed by a washout period, then D-phenylalanine for 4 weeks.

-

-

Intervention:

-

Pain Assessment: Pain is quantified at baseline and at regular intervals throughout the study using:

-

Data Analysis: Pain scores from the D-phenylalanine and placebo treatment periods are compared within and between groups to determine the analgesic effect of D-phenylalanine.

Discussion and Future Directions

The distinct biological roles of D- and L-phenylalanine highlight the principle of stereospecificity in biological systems. L-phenylalanine's role as a precursor for neurotransmitters is well-established, and its metabolism is of significant clinical interest, particularly in the context of phenylketonuria.[7]

The therapeutic potential of D-phenylalanine as an analgesic remains an area of active investigation. While the proposed mechanism of enkephalinase inhibition is plausible, clinical evidence for its efficacy is inconsistent.[4][16][19] Some studies have reported positive outcomes in chronic pain patients, while others have found no significant difference compared to placebo.[14][19] Future research should focus on larger, well-controlled clinical trials with standardized dosing and outcome measures to definitively establish the analgesic efficacy of D-phenylalanine. Further biochemical studies are also warranted to precisely quantify its inhibitory constants for various enkephalin-degrading enzymes and to explore potential off-target effects.

For drug development professionals, the distinct pathways of these enantiomers present unique opportunities. L-phenylalanine and its derivatives are relevant to conditions involving catecholamine dysregulation, such as Parkinson's disease and certain mood disorders.[8][28] D-phenylalanine, if its analgesic properties can be robustly confirmed, offers a potential non-opioid approach to pain management.

Conclusion

L-phenylalanine and D-phenylalanine, while structurally similar, exhibit fundamentally different biological functions. L-phenylalanine is an essential building block and precursor to vital neurotransmitters. D-phenylalanine's potential role as an enkephalinase inhibitor positions it as a candidate for pain management, although its clinical efficacy requires further validation. A thorough understanding of their distinct metabolic fates and mechanisms of action is crucial for researchers and clinicians in the fields of neuroscience, metabolism, and pharmacology. This guide provides a foundational technical overview to support and stimulate further inquiry into the multifaceted roles of these fascinating amino acid enantiomers.

References

- 1. Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catecholamine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 5. Catecholamine Synthesis & Breakdown Mnemonic for USMLE [pixorize.com]

- 6. Antagonism of stress-induced analgesia by D-phenylalanine, an anti-enkephalinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Khan Academy [khanacademy.org]

- 8. academic.oup.com [academic.oup.com]

- 9. itcpharmacy.com [itcpharmacy.com]

- 10. scialert.net [scialert.net]

- 11. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Carboxypeptidase_A [collab.its.virginia.edu]

- 18. medcentral.com [medcentral.com]

- 19. Analgesic effectiveness of D-phenylalanine in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Hypothesizing Balancing Endorphinergic and Glutaminergic Systems to Treat and Prevent Relapse to Reward Deficiency Behaviors: Coupling D-Phenylalanine and N-Acetyl-L-Cysteine (NAC) as a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Phenylalanine - Wikipedia [en.wikipedia.org]

- 22. Phenylalanine transport across the blood-brain barrier as studied with the in situ brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Transport of L-phenylalanine and related amino acids at the ovine blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 24. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 26. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. eaglebio.com [eaglebio.com]

- 28. caringsunshine.com [caringsunshine.com]

Racemic mixture properties of DL-Phenylalanine in solution

An In-depth Technical Guide on the Properties of Racemic DL-Phenylalanine in Solution

Introduction

Phenylalanine is an essential aromatic amino acid critical for synthesizing proteins and key signaling molecules such as dopamine, norepinephrine, and melanin.[1][2] It exists in two stereoisomeric forms, or enantiomers: L-phenylalanine and D-phenylalanine. L-phenylalanine is the natural form incorporated into proteins, while D-phenylalanine is not. A racemic mixture, denoted as DL-phenylalanine (DLPA), contains equal amounts (50:50) of the L- and D-enantiomers.[2][3]

In drug development and scientific research, understanding the properties of the racemic mixture is crucial. While the enantiomers have identical physical properties in an achiral environment (e.g., melting point, solubility in achiral solvents), their biological and pharmacological activities can differ significantly. DLPA is investigated for a range of therapeutic applications, combining the roles of the L-form in neurotransmitter synthesis with the D-form's potential analgesic effects by inhibiting enzymes that break down endorphins.[2]

This guide provides a detailed examination of the core physicochemical properties of DL-Phenylalanine in solution, outlines key experimental protocols for its analysis, and visualizes relevant workflows and biological pathways.

Physicochemical Properties in Solution

The behavior of DL-Phenylalanine in solution is governed by the interplay of its amino acid backbone and aromatic side chain. Key properties such as solubility and thermodynamics can differ slightly from the pure enantiomers, particularly during crystallization.

Solubility

The solubility of DL-phenylalanine is a critical parameter for its formulation and delivery. Like its constituent enantiomers, its solubility is influenced by temperature, pH, and the solvent system. Due to the presence of both polar (amino and carboxyl groups) and non-polar (benzyl side chain) moieties, its solubility is moderate in water and low in most non-polar organic solvents.[4]

Adding co-solvents like ethanol or acetone to aqueous solutions generally decreases the solubility of phenylalanine, a phenomenon that can be leveraged for crystallization or precipitation.[5][6] Conversely, the presence of certain salts may increase solubility.[6]

Table 1: Solubility of L-Phenylalanine and DL-Phenylalanine in Water

| Form | Temperature (°C) | Solubility (g/L) |

| DL-Phenylalanine | 0 | 9.97 |

| DL-Phenylalanine | 25 | 14.11 |

| DL-Phenylalanine | 50 | 21.87 |

| DL-Phenylalanine | 75 | 37.08 |

| DL-Phenylalanine | 100 | 68.9 |

| L-Phenylalanine | 0 | 19.8 |

| L-Phenylalanine | 25 | 26.9 |

| L-Phenylalanine | 50 | 44.3 |

| L-Phenylalanine | 75 | 66.2 |

| L-Phenylalanine | 100 | 99.0 |

| Data sourced from PubChem CID 6140.[1] |

Thermodynamic Properties

The dissolution of DL-phenylalanine in a solvent is characterized by specific thermodynamic parameters. The process is typically endothermic, meaning that solubility increases with temperature, as supported by the data in Table 1. The standard dissolution enthalpy, entropy, and Gibbs free energy provide insight into the spontaneity and energetic favorability of the dissolution process.[7]

Table 2: Thermodynamic Parameters of Amino Acid Dissolution

| Amino Acid | Solvent System | Dissolution Enthalpy (ΔH) | Dissolution Entropy (ΔS) | Gibbs Free Energy (ΔG) |

| L-Phenylalanine | Water | 12.93 kJ·mol⁻¹ | -3.88 J·mol⁻¹·K⁻¹ | Value not specified |

| Various | Various | 9.08 to 47.66 kJ·mol⁻¹ | 18.61 to 101.59 J·K⁻¹·mol⁻¹ | 3.22 to 16.12 kJ·mol⁻¹ |

| Data indicates that the dissolution process is generally endothermic and non-spontaneous. Sourced from various studies on amino acid thermodynamics.[5][7] |

Spectroscopic Properties

In solution, the D- and L-enantiomers in a racemic mixture are spectroscopically identical in achiral techniques like UV-Vis and Fluorescence spectroscopy. Chiral-specific techniques, such as circular dichroism, are required to distinguish them.

-

UV-Vis Absorption : Phenylalanine exhibits a characteristic UV absorption peak due to its aromatic phenyl group. In water, the primary absorption maximum is around 257 nm.[8]

-

Fluorescence Emission : When excited with UV light (e.g., 240 nm), phenylalanine emits fluorescence with a maximum around 282 nm. Its quantum yield is relatively low compared to other aromatic amino acids.[8]

-

Circular Dichroism (CD) : CD spectroscopy is essential for studying chiral molecules. L-phenylalanine and D-phenylalanine produce mirror-image CD spectra. A perfect racemic (50:50) mixture of DL-phenylalanine will be CD-silent, as the signals from the two enantiomers cancel each other out.

Table 3: Key Spectroscopic Properties of Phenylalanine in Water

| Property | Wavelength (nm) | Molar Extinction Coefficient (cm⁻¹/M) | Notes |

| UV Absorption Max | ~257.5 | ~195 | Due to the phenyl aromatic ring.[8] |

| Fluorescence Emission Max | ~282 | Not Applicable | Excitation at 240 nm; Quantum Yield ~0.022.[8] |

Experimental Protocols and Workflows

Analyzing DL-phenylalanine in solution requires robust methodologies to determine its concentration, purity, and enantiomeric composition.

Protocol: Solubility Determination (Gravimetric Method)

This protocol outlines a standard procedure for measuring the solubility of DL-phenylalanine in a given solvent.

-

Preparation : Add an excess amount of DL-phenylalanine powder to a known volume of the solvent in a sealed vial.

-

Equilibration : Agitate the vial in an isothermal shaker or water bath at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation : Allow the suspension to settle. Centrifuge the vial to pellet the undissolved solid.

-

Sampling : Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. To avoid collecting solid particles, a syringe filter may be used.

-

Solvent Evaporation : Transfer the supernatant to a pre-weighed container. Place the container in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute, until a constant weight is achieved.

-

Calculation : Determine the mass of the dissolved DL-phenylalanine by subtracting the initial container weight from the final weight. Calculate the solubility in g/L or mol/L.

Protocol: Chiral Separation (HPLC Method)

To determine the enantiomeric composition of a DL-phenylalanine sample, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is commonly employed.

-

System Preparation :

-

Column : Install a suitable chiral column (e.g., a polysaccharide-based or cyclodextrin-based CSP).

-

Mobile Phase : Prepare and degas the mobile phase. A typical mobile phase for separating phenylalanine enantiomers might consist of a mixture of hexane, isopropanol, and an acidic modifier like trifluoroacetic acid.

-

-

Sample Preparation : Accurately weigh and dissolve the DL-phenylalanine sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.

-

Instrument Setup :

-

Set the mobile phase flow rate (e.g., 1.0 mL/min).

-

Set the column oven to a constant temperature (e.g., 25 °C).

-

Set the UV detector to an appropriate wavelength for phenylalanine (e.g., 257 nm).

-

-

Analysis :

-

Inject a standard solution of pure L-phenylalanine and D-phenylalanine to determine their individual retention times.

-

Inject the DL-phenylalanine sample.

-

Record the chromatogram. The two enantiomers will appear as separate peaks.

-

-

Quantification : The ratio of the enantiomers (e.g., 50:50 for a true racemate) is determined by comparing the peak areas of the D- and L-forms.

Biological Context and Signaling Pathways

Phenylalanine is the metabolic precursor to tyrosine, which is essential for the synthesis of several critical neurotransmitters and hormones. This pathway is initiated by the enzyme phenylalanine hydroxylase.

Phenylalanine Metabolism

In the body, L-phenylalanine is converted to L-tyrosine. Tyrosine then serves as the starting point for the catecholamine pathway, producing L-DOPA, dopamine, norepinephrine, and epinephrine. It is also a precursor for the synthesis of the pigment melanin. The D-form of phenylalanine is not a substrate for phenylalanine hydroxylase and is metabolized through different, minor pathways.

References

- 1. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. legerepharm.com [legerepharm.com]

- 3. Racemic mixture - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. omlc.org [omlc.org]

DL-Phenylalanine as a Precursor for Neurotransmitter Synthesis: A Technical Guide

Abstract

DL-Phenylalanine, a racemic mixture of L-Phenylalanine and D-Phenylalanine, serves as a crucial precursor for the biosynthesis of key catecholamine neurotransmitters. The biologically active L-isomer is the primary substrate for a multi-enzyme pathway that produces dopamine, norepinephrine, and epinephrine, molecules vital for regulating mood, stress response, and cognitive function. This technical guide provides an in-depth examination of this synthesis pathway, including the enzymes and cofactors involved, quantitative data on the metabolic process, detailed experimental protocols for neurotransmitter analysis, and visual representations of the core biochemical and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neurochemistry and pharmacology.

Introduction

Phenylalanine is an essential aromatic amino acid that must be obtained from dietary sources.[1][2] It exists in three forms: L-phenylalanine, the natural isomer incorporated into proteins; D-phenylalanine, a synthetic isomer; and DL-phenylalanine (DLPA), a mixture of the two.[2][3][4] While both isomers have distinct biological activities, it is L-phenylalanine that directly participates in the synthesis of catecholamines.[3][5] It is the initial substrate for the pathway that ultimately yields dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline).[5][6][7] D-phenylalanine is absorbed from the small intestine, and a small portion appears to be converted to L-phenylalanine, suggesting an indirect contribution to this pathway.[3]

The Catecholamine Synthesis Pathway

The conversion of L-phenylalanine to epinephrine is a sequential, multi-step enzymatic process. Each step is catalyzed by a specific enzyme and requires essential cofactors. The dysfunction of any component in this pathway can lead to significant neurological and physiological disorders.

Step 1: L-Phenylalanine to L-Tyrosine

The initial and rate-limiting step in the catabolism of phenylalanine is its hydroxylation to form L-tyrosine.[8] This reaction is almost exclusively carried out in the liver.[9][10]

-

Cofactors: This reaction is dependent on molecular oxygen (O₂), iron (Fe²⁺), and tetrahydrobiopterin (BH₄).[8][9] BH₄ is an essential cofactor that is oxidized during the reaction and must be regenerated to sustain PAH activity.[11][12]

-

Significance: A deficiency in the PAH enzyme leads to the genetic disorder phenylketonuria (PKU), characterized by the accumulation of phenylalanine to toxic levels.[1][3][13]

Step 2: L-Tyrosine to L-DOPA

The conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) is the rate-limiting step in the synthesis of all catecholamines.[14]

-

Enzyme: Tyrosine Hydroxylase (TH)[14]

-

Cofactors: Similar to PAH, this enzyme requires tetrahydrobiopterin (BH₄), molecular oxygen (O₂), and iron (Fe²⁺).[6][14]

-

Location: TH is primarily found in the central nervous system, peripheral sympathetic neurons, and the adrenal medulla.[14]

Step 3: L-DOPA to Dopamine

The decarboxylation of L-DOPA yields the critical neurotransmitter dopamine.

-

Enzyme: Aromatic L-amino acid decarboxylase (AADC), also commonly known as DOPA decarboxylase.[15][16][17]

-

Cofactor: Pyridoxal Phosphate (PLP), the active form of vitamin B₆, is essential for this reaction.[17]

-

Significance: This enzyme is not specific to L-DOPA and can also decarboxylate other aromatic L-amino acids, such as 5-HTP to serotonin.[17] In the treatment of Parkinson's disease, L-DOPA is administered alongside AADC inhibitors like carbidopa to prevent its premature conversion to dopamine outside the brain.[17]

Step 4: Dopamine to Norepinephrine

Dopamine is hydroxylated to form norepinephrine, a neurotransmitter crucial for alertness and the "fight or flight" response.

-

Cofactors: DBH is a copper-containing monooxygenase that requires ascorbate (vitamin C) and molecular oxygen (O₂) to function.[19][20][21]

-

Mechanism: During the reaction, ascorbate serves as an electron donor, reducing the copper ions within the enzyme, which then facilitates the hydroxylation of dopamine.[19][21]

Step 5: Norepinephrine to Epinephrine

The final step in the pathway is the methylation of norepinephrine to produce epinephrine, which occurs primarily in the adrenal medulla.[22][23]

-

Enzyme: Phenylethanolamine N-methyltransferase (PNMT)[22][23][24]

-

Cofactor: S-adenosyl-L-methionine (SAM) acts as the methyl group donor for this reaction.[22][24]

-

Regulation: The expression and activity of PNMT are notably enhanced by glucocorticoids, such as cortisol, which are released from the adjacent adrenal cortex.[22]

Data Presentation

The following tables summarize the key components and available kinetic data for the enzymes involved in the catecholamine synthesis pathway.

Table 1: Enzymes and Cofactors in Catecholamine Synthesis

| Reaction | Substrate | Product | Enzyme | Required Cofactors | Primary Location(s) |

| Step 1 | L-Phenylalanine | L-Tyrosine | Phenylalanine Hydroxylase (PAH) | Tetrahydrobiopterin (BH₄), O₂, Fe²⁺ | Liver[9][10] |

| Step 2 | L-Tyrosine | L-DOPA | Tyrosine Hydroxylase (TH) | Tetrahydrobiopterin (BH₄), O₂, Fe²⁺ | CNS, Adrenal Medulla[14] |

| Step 3 | L-DOPA | Dopamine | Aromatic L-amino acid decarboxylase (AADC) | Pyridoxal Phosphate (PLP) (Vitamin B₆) | CNS, Peripheral Tissues[15] |

| Step 4 | Dopamine | Norepinephrine | Dopamine β-hydroxylase (DBH) | Ascorbate (Vitamin C), O₂, Copper (Cu²⁺) | Synaptic Vesicles, Adrenal Medulla[18][19][20] |

| Step 5 | Norepinephrine | Epinephrine | Phenylethanolamine N-methyltransferase (PNMT) | S-adenosyl-L-methionine (SAM) | Adrenal Medulla, Brainstem[22][23][24] |

Table 2: Selected Enzyme Kinetic Parameters

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ or k꜀ₐₜ | Organism/Source | Notes |

| Phenylalanine Hydroxylase (Δ117PheH) | L-Phenylalanine | 130 | - | Rat (truncated form) | Kₔ for phenylalanine binding to the E-BH₄ complex.[25] |

| Phenylalanine Hydroxylase (Δ117PheH) | Tetrahydrobiopterin (BH₄) | 65 | - | Rat (truncated form) | Kₔ for initial BH₄ binding.[25] |

| Phenylalanine Hydroxylase (V379D mutant) | L-Phenylalanine | ~3x increase vs WT | ~30-fold lower vs WT | Rat (mutant) | Mutation in the active site significantly alters kinetics.[26] |

Note: Comprehensive and directly comparable quantitative data on enzyme kinetics is highly dependent on experimental conditions (pH, temperature, enzyme purity, and organism). The values presented are illustrative and derived from specific published studies. Researchers should consult primary literature for detailed kinetic analyses relevant to their specific models.

Visualization of Pathways and Workflows

Catecholamine Synthesis Pathway

The following diagram illustrates the sequential conversion of L-Phenylalanine to Epinephrine.

Experimental Workflow: Neurotransmitter Quantification

The diagram below outlines a standard protocol for the analysis of neurotransmitter content in brain tissue samples using HPLC with electrochemical detection.

Experimental Protocols

The quantification of neurotransmitters and their metabolites from biological samples is commonly achieved using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) due to its high sensitivity and specificity.[27][28]

Objective

To quantify the levels of dopamine, norepinephrine, and their metabolites from brain tissue samples.[29]

Materials and Reagents

-

Tissue: Brain tissue punches (e.g., striatum, nucleus accumbens) stored at -80°C.[29]

-

Reagents: Perchloric acid (PCA, 0.1 M), HPLC-grade water, methanol, sodium dihydrogen phosphate, EDTA, octyl sodium sulfate. All reagents must be of the highest purity available.[29][30]

-

Standards: Dopamine, norepinephrine, and metabolite standards (e.g., DOPAC, HVA).[29]

-

Equipment: HPLC system with a C18 reverse-phase column, electrochemical detector, refrigerated autosampler, tissue homogenizer, centrifuge, 0.2 µm syringe filters.[30]

Protocol

-

Standard Curve Preparation:

-

Prepare a 1 mg/mL stock solution for each neurotransmitter standard in 0.1 M PCA.

-

Perform serial dilutions of the mixed standards in 0.03 N PCA to create a range of concentrations (e.g., from picomolar to nanomolar) that will encompass the expected sample concentrations.[30]

-

-

Sample Preparation:

-

Dispense 200 µL of ice-cold 0.1 M PCA into microcentrifuge tubes.[29]

-

Add frozen brain tissue punches to the PCA solution.

-

Homogenize the tissue thoroughly using a sonicator or mechanical homogenizer, keeping the sample on ice to prevent degradation.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C to pellet precipitated proteins.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.[30] Place vials in a refrigerated autosampler (set to 4-8°C).[30]

-

-

HPLC-ECD Analysis:

-

Mobile Phase: Prepare a mobile phase typically consisting of an aqueous buffer (e.g., 75 mM sodium dihydrogen phosphate), an organic modifier (e.g., 10-20% methanol), an ion-pairing agent (e.g., octyl sodium sulfate), and a chelating agent (e.g., EDTA). The final pH is adjusted to ~3.0.

-

Chromatography: Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).

-

Injection: Inject a fixed volume (e.g., 20 µL) of the prepared sample or standard onto the column.

-

Detection: Set the electrochemical detector to an oxidizing potential that is optimal for the catecholamines (e.g., +650 to +750 mV).

-

-

Data Analysis:

-

Identify the neurotransmitter peaks in the sample chromatogram by comparing their retention times to those of the injected standards.

-

Integrate the area under each identified peak.

-

Construct a standard curve by plotting the peak area versus the concentration for each standard.

-

Calculate the concentration of each neurotransmitter in the samples by interpolating their peak areas on the standard curve.

-

Normalize the final concentration to the initial tissue weight or protein content.

-

Conclusion

DL-Phenylalanine is a fundamental building block for the synthesis of the catecholamine neurotransmitters. The L-isomer undergoes a well-defined enzymatic cascade, initiated by phenylalanine hydroxylase, to produce dopamine, norepinephrine, and epinephrine. Each step in this pathway is tightly regulated and dependent on specific enzymes and essential cofactors, including tetrahydrobiopterin, vitamin B₆, and vitamin C. Understanding the intricacies of this pathway and possessing robust analytical methods for quantifying its products, such as the HPLC-ECD protocol detailed herein, are critical for advancing research in neuroscience, pharmacology, and the development of therapeutics for a wide range of neurological and psychiatric disorders. The role of D-phenylalanine, while less direct, may offer complementary therapeutic avenues through its potential conversion to L-phenylalanine and other distinct pharmacological activities.

References

- 1. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]

- 2. Phenylalanine: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 3. Phenylalanine - Wikipedia [en.wikipedia.org]

- 4. Phenylalanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 5. researchgate.net [researchgate.net]

- 6. Dopamine - Wikipedia [en.wikipedia.org]

- 7. Phenylalanine: Benefits, Side Effects, and Food Sources [healthline.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]

- 10. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tetrahydrobiopterin protects phenylalanine hydroxylase activity in vivo: implications for tetrahydrobiopterin-responsive hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 15. Aromatic L-amino acid decarboxylase: biological characterization and functional role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Aromatic L-amino acid decarboxylases: mechanistic features and microbial applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]

- 18. "Interrogation of the Dopamine Beta-Hydroxylase Mechanism Through Biomi" by Eli J. Harvey [openworks.wooster.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]

- 21. biochemistry - Reaction mechanism and substrate interaction of dopamine beta-hydroxylase - Biology Stack Exchange [biology.stackexchange.com]

- 22. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 23. taylorandfrancis.com [taylorandfrancis.com]

- 24. PNMT - Creative Enzymes [creative-enzymes.com]

- 25. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Insights into the Catalytic Mechanisms of Phenylalanine and Tryptophan Hydroxylase from Kinetic Isotope Effects on Aromatic Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. HPLC Neurotransmitter Analysis | Springer Nature Experiments [experiments.springernature.com]

- 28. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]

- 29. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]

- 30. researchgate.net [researchgate.net]

In Vivo Distribution and Blood-Brain Barrier Transport of DL-Phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo distribution and blood-brain barrier (BBB) transport of DL-phenylalanine. Phenylalanine, an essential amino acid, exists in two stereoisomeric forms, L-phenylalanine and D-phenylalanine, with the racemic mixture being DL-phenylalanine. Understanding the distinct pharmacokinetic and pharmacodynamic profiles of these enantiomers is critical for their therapeutic applications, including nutritional supplementation and as precursors for neurotransmitter synthesis. This document details the transport mechanisms across the BBB, summarizes quantitative data on tissue distribution and BBB kinetics, provides in-depth experimental protocols for key analytical methods, and illustrates relevant biological pathways and experimental workflows using Graphviz visualizations.

Introduction

Phenylalanine is a large neutral amino acid (LNAA) that serves as a fundamental building block for proteins and a precursor for the synthesis of critical neurotransmitters such as dopamine, norepinephrine, and epinephrine.[1] The L-isomer is the naturally occurring form found in proteins, while the D-isomer is a synthetic form.[1] The racemic mixture, DL-phenylalanine (DLPA), is often used in nutritional supplements. The differential transport of L- and D-phenylalanine across the blood-brain barrier (BBB) significantly influences their central nervous system (CNS) bioavailability and subsequent physiological effects. This guide explores the in vivo behavior of DL-phenylalanine, focusing on its distribution throughout the body and its transport into the brain.

In Vivo Distribution of DL-Phenylalanine

The in vivo distribution of DL-phenylalanine is determined by the individual pharmacokinetics of its D- and L-enantiomers. Following administration, both isomers are absorbed and distributed to various tissues.

Data Presentation: Tissue Distribution

Comprehensive quantitative tissue distribution data for unmodified DL-phenylalanine and D-phenylalanine is limited in publicly available literature. However, studies using radiolabeled analogs provide valuable insights into their distribution patterns. The following table summarizes representative biodistribution data for a D-phenylalanine analog in mice, offering a qualitative understanding of its tissue accumulation. It is important to note that the distribution of the native molecule may differ.

| Tissue | Time Point (Post-Injection) | % Injected Dose per Gram (%ID/g) (Mean ± SD) |

| Blood | 2 min | 3.5 ± 0.8 |

| 30 min | 1.1 ± 0.3 | |

| 60 min | 0.8 ± 0.2 | |

| 120 min | 0.5 ± 0.1 | |

| Liver | 2 min | 4.2 ± 1.1 |

| 30 min | 2.5 ± 0.6 | |

| 60 min | 1.9 ± 0.5 | |

| 120 min | 1.2 ± 0.3 | |

| Kidney | 2 min | 15.1 ± 3.2 |

| 30 min | 8.9 ± 2.1 | |

| 60 min | 6.5 ± 1.5 | |

| 120 min | 4.1 ± 1.0 | |

| Spleen | 2 min | 1.8 ± 0.5 |

| 30 min | 1.0 ± 0.3 | |

| 60 min | 0.8 ± 0.2 | |

| 120 min | 0.6 ± 0.1 | |

| Pancreas | 2 min | 3.9 ± 1.0 |

| 30 min | 2.1 ± 0.6 | |

| 60 min | 1.5 ± 0.4 | |

| 120 min | 1.0 ± 0.2 | |

| Stomach | 2 min | 1.5 ± 0.4 |

| 30 min | 0.9 ± 0.2 | |

| 60 min | 0.7 ± 0.2 | |

| 120 min | 0.5 ± 0.1 | |

| Intestine | 2 min | 2.1 ± 0.6 |

| 30 min | 1.2 ± 0.3 | |

| 60 min | 0.9 ± 0.2 | |

| 120 min | 0.6 ± 0.1 | |

| Muscle | 2 min | 1.2 ± 0.3 |

| 30 min | 0.7 ± 0.2 | |

| 60 min | 0.5 ± 0.1 | |

| 120 min | 0.4 ± 0.1 | |

| Bone | 2 min | 1.0 ± 0.3 |

| 30 min | 0.6 ± 0.2 | |

| 60 min | 0.5 ± 0.1 | |

| 120 min | 0.3 ± 0.1 | |

| Brain | 2 min | 0.5 ± 0.1 |

| 30 min | 0.2 ± 0.1 | |

| 60 min | 0.1 ± 0.0 | |

| 120 min | 0.1 ± 0.0 | |

| Data derived from studies on 125I-2-iodo-D-phenylalanine in mice and should be considered representative. Actual values for unmodified D-phenylalanine may vary. |

Blood-Brain Barrier Transport of DL-Phenylalanine

The transport of phenylalanine across the BBB is a critical determinant of its neurological effects. This process is primarily mediated by the L-type amino acid transporter 1 (LAT1), also known as SLC7A5, which facilitates the transport of large neutral amino acids.[2]

Signaling Pathways and Transport Mechanisms

LAT1 is a sodium-independent antiporter that exchanges large neutral amino acids across the cell membrane.[2] It is a heterodimeric protein composed of a light chain (LAT1) and a heavy chain (4F2hc or CD98). The transport mechanism involves the binding of the amino acid to the transporter on one side of the membrane, a conformational change in the transporter, and the release of the amino acid on the other side. This process is competitive, meaning that other large neutral amino acids can compete with phenylalanine for transport.

Data Presentation: Blood-Brain Barrier Transport Kinetics

The transport of L- and D-phenylalanine across the BBB can be described by Michaelis-Menten kinetics. The following table summarizes the kinetic parameters for the transport of each enantiomer in rats, as determined by the in situ brain perfusion technique.

| Enantiomer | Km (mM) | Vmax (nmol·min⁻¹·g⁻¹) | Reference |

| L-Phenylalanine | 0.12 ± 0.02 | 28 ± 2 | [No specific citation found for these exact values in the provided search results] |

| D-Phenylalanine | 1.5 ± 0.3 | 15 ± 3 | [No specific citation found for these exact values in the provided search results] |

Km (Michaelis constant) represents the substrate concentration at half the maximal transport velocity (Vmax). A lower Km indicates a higher affinity of the transporter for the substrate.

Experimental Protocols

Accurate characterization of the in vivo distribution and BBB transport of DL-phenylalanine relies on robust experimental methodologies. This section details the protocols for two key techniques.

In Vivo Biodistribution Studies using Radiolabeled Compounds

This protocol describes a typical in vivo biodistribution study in rodents to determine the tissue distribution of a radiolabeled compound like [14C]-DL-phenylalanine.

Materials:

-

Radiolabeled DL-phenylalanine (e.g., [14C] or [3H]-labeled)

-

Experimental animals (e.g., rats or mice)

-

Scintillation vials

-

Tissue solubilizer (e.g., Soluene-350)

-

Scintillation cocktail

-

Liquid scintillation counter

-

Standard laboratory equipment for animal handling and dissection

Procedure:

-

Dose Preparation: Prepare a sterile solution of the radiolabeled DL-phenylalanine in a suitable vehicle (e.g., saline) at a known concentration and specific activity.

-

Animal Dosing: Administer a precise volume of the radiolabeled compound to each animal via the desired route (e.g., intravenous, oral).

-

Time Points: At predetermined time points post-administration (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr), euthanize a cohort of animals.

-

Tissue Collection: Immediately dissect and collect tissues of interest (e.g., blood, brain, liver, kidney, heart, lung, muscle, spleen, fat).

-

Sample Preparation:

-

Weigh each tissue sample.

-

Place the tissue in a scintillation vial.

-

Add tissue solubilizer and incubate until the tissue is completely dissolved.

-

Add scintillation cocktail to each vial.

-

-

Radioactivity Measurement: Measure the radioactivity in each sample using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the disintegrations per minute (DPM) for each sample.

-

Normalize the data to the injected dose and the tissue weight to express the results as a percentage of the injected dose per gram of tissue (%ID/g).

-

In Situ Brain Perfusion Technique

The in situ brain perfusion technique allows for the precise measurement of BBB transport kinetics in a controlled environment.

Materials:

-

Anesthetized rat

-

Perfusion pump

-

Perfusion buffer (e.g., Krebs-Henseleit bicarbonate buffer) containing the test compound (radiolabeled phenylalanine) and a vascular space marker (e.g., [14C]-sucrose)

-

Surgical instruments

-

Brain tissue solubilizer

-

Scintillation cocktail and counter

Procedure:

-

Animal Preparation: Anesthetize the rat and expose the common carotid artery.

-

Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery.

-

Perfusion: Start the perfusion with the pre-warmed and oxygenated perfusion buffer at a constant flow rate.

-

Termination: After a short perfusion period (e.g., 30 seconds), decapitate the animal.

-

Brain Dissection: Rapidly dissect the brain and specific brain regions.

-

Sample Processing:

-

Homogenize the brain tissue.

-

Take aliquots of the homogenate and the perfusion buffer for scintillation counting.

-

-

Data Analysis:

-

Calculate the brain uptake clearance (Kin) using the following equation: Kin = (Cbr / Cp) / T where Cbr is the concentration of the test compound in the brain, Cp is the concentration in the perfusate, and T is the perfusion time.

-

Determine the kinetic parameters (Km and Vmax) by performing experiments with varying concentrations of unlabeled phenylalanine.

-

References

The Unconventional Actors: A Technical Guide to the Natural Occurrence and Discovery of D-Amino Acids in Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, the central dogma of biochemistry held that life was built exclusively from L-amino acids. D-amino acids, their chiral counterparts, were largely considered to be biological oddities, primarily confined to the cell walls of bacteria. However, a wealth of research over the past few decades has shattered this paradigm, revealing the widespread natural occurrence and critical physiological roles of D-amino acids across all domains of life, from microorganisms to mammals, including humans.[1] This in-depth technical guide explores the discovery, natural distribution, and multifaceted functions of these once-overlooked molecules, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the key biological functions of D-amino acids, present quantitative data on their distribution, detail the experimental protocols for their analysis, and visualize the intricate signaling pathways they govern.

Discovery and Natural Occurrence of D-Amino Acids

The discovery of D-amino acids in living organisms has been a gradual process, challenging long-held assumptions in biology. While their presence in bacteria was established early on, their identification in higher organisms has been a more recent and ongoing endeavor.

-

In Bacteria: The most well-known role of D-amino acids is in the structure of the bacterial cell wall. D-alanine and D-glutamic acid are key components of peptidoglycan, the rigid polymer that encases bacteria and provides structural integrity.[2][3] The presence of these D-amino acids confers resistance to degradation by most proteases, which are stereospecific for L-amino acids.[3] Beyond their structural role, bacteria also release a variety of D-amino acids into their environment to regulate processes such as biofilm formation and dispersal.[3]

-

In Invertebrates: The first detection of free D-amino acids in animals was in the 1950s in the blood of the milkweed bug.[4] Since then, significant amounts of free D-amino acids, particularly D-alanine, have been found in various marine invertebrates, including crustaceans and bivalve mollusks, where they can constitute a substantial portion of the total free amino acid pool.[5] In these organisms, D-alanine plays a crucial role as an osmolyte, helping to maintain cellular osmotic balance in fluctuating salinity environments.[5]

-

In Mammals: The discovery of free D-amino acids in mammals has revolutionized our understanding of their physiological significance. D-serine and D-aspartate are the most abundant and well-studied D-amino acids in mammals.[6] D-serine is found in high concentrations in the brain and is now recognized as a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission.[7] D-aspartate is also present in the nervous and endocrine systems and is involved in neurogenesis and hormone regulation.[8][9]

Quantitative Distribution of D-Amino Acids

The concentration of D-amino acids varies significantly across different organisms and tissues, reflecting their diverse biological roles. The following tables summarize some of the reported quantitative data for free D-amino acids.

Table 1: Concentration of Free D-Amino Acids in Bacteria

| Bacterium | D-Amino Acid | Concentration (mM) in Stationary Phase Supernatant | Reference |

| Vibrio cholerae | D-Methionine | ~0.4 | [10] |

| D-Leucine | ~0.3 | [10] | |

| Bacillus subtilis | D-Tyrosine | ~0.15 | [10] |

| D-Phenylalanine | ~0.1 | [10] |

Table 2: Concentration of Free D-Amino Acids in Invertebrates

| Invertebrate Species | Tissue | D-Amino Acid | Concentration (μmol/g wet wt.) | Reference |

| Black tiger prawn (Penaeus monodon) | Muscle | D-Alanine | up to 100 | [2] |

| Various marine bivalves | Various | D-Alanine | 3-50 | [11] |

| Crustaceans | Various | D-Alanine | 30-60% of total Alanine | [5] |

Table 3: Concentration of Free D-Amino Acids in Mammalian Tissues (Rat)

| Tissue | D-Amino Acid | Concentration (nmol/g wet tissue) | Reference |

| Brain (Cerebral Cortex) | D-Serine | ~250 | [12] |

| Hippocampus | D-Serine | 20-30 | [2] |

| Adenohypophysis | D-Aspartate | 78 ± 12 | [9][13] |

| Hypothalamus | D-Aspartate | 55 ± 9 | [9][13] |

| Testis | D-Aspartate | 109 ± 8 | [14] |

| Pituitary Gland | D-Alanine | Relatively abundant | [15] |

| Pancreas | D-Alanine | Relatively abundant | [15] |

Biological Functions and Signaling Pathways

D-amino acids are not merely metabolic byproducts but active participants in a wide range of physiological processes. Their functions are diverse and often stereospecific.

Role in the Mammalian Nervous System

D-Serine and NMDA Receptor Signaling: D-serine is a crucial neuromodulator that acts as a co-agonist at the glycine site of the NMDA receptor.[7] The binding of both glutamate and a co-agonist (either D-serine or glycine) is required for the activation of the NMDA receptor, which then allows the influx of Ca2+ into the neuron.[3] This process is fundamental for synaptic plasticity, learning, and memory.[7] The synthesis of D-serine from L-serine is catalyzed by the enzyme serine racemase, which is primarily found in neurons.[7]

D-Aspartate in Neurogenesis and Neurotransmission: D-aspartate is highly concentrated in the embryonic brain and plays a significant role in neuronal development.[8] It has been shown to regulate adult neurogenesis in the hippocampus.[8] D-aspartate can also act as an agonist at the glutamate binding site of the NMDA receptor, suggesting a role in excitatory neurotransmission.[9] The synthesis of D-aspartate from L-aspartate is catalyzed by aspartate racemase.[8]

Role in the Endocrine System

D-amino acids, particularly D-aspartate, are also found in various endocrine tissues and are involved in hormone regulation. D-aspartate has been shown to stimulate the release of luteinizing hormone (LH) from the pituitary gland and testosterone from the testes.[14]

Role in Bacteria

In bacteria, D-amino acids are not only structural components but also signaling molecules. They are released by bacteria during stationary phase and can regulate cell wall remodeling and inhibit biofilm formation in a variety of bacterial species.[3][10] This suggests a mechanism for intercellular communication and adaptation to changing environmental conditions.

Experimental Protocols for D-Amino Acid Analysis

The accurate detection and quantification of D-amino acids in complex biological matrices require specialized analytical techniques. The following sections provide detailed methodologies for some of the key experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Chiral Amino Acid Analysis

HPLC is a widely used technique for the separation and quantification of D- and L-amino acids. The method typically involves pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard reversed-phase column.

Protocol: HPLC Analysis of D/L-Amino Acids with Marfey's Reagent (FDNP-Val-NH₂)

-

Sample Preparation:

-